1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Overview
Description
1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 1,3-diketones with arylhydrazines can lead to the formation of pyrazole derivatives . Industrial production methods may involve the use of transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Chemical Reactions Analysis
1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can lead to alcohols or amines.
Scientific Research Applications
1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
- 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18N2O2S |
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Molecular Weight |
266.36 g/mol |
IUPAC Name |
1-tert-butyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C13H18N2O2S/c1-7(2)10-8-6-9(12(16)17)18-11(8)15(14-10)13(3,4)5/h6-7H,1-5H3,(H,16,17) |
InChI Key |
UTTLIUBKXFRZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C2=C1C=C(S2)C(=O)O)C(C)(C)C |
Origin of Product |
United States |
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